molecular formula C15H17NO6S2 B561625 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide CAS No. 359436-84-3

2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide

Cat. No.: B561625
CAS No.: 359436-84-3
M. Wt: 371.422
InChI Key: BOKNGTDPEVTTTD-UHFFFAOYSA-N
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Description

Molecular Formula and Weight Analysis

A foundational step in the structural characterization of any organic molecule is the precise determination of its molecular formula and molecular weight. The compound under discussion, 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide, is a hybrid molecule incorporating a methoxy-substituted coumarin core, an acetamide linker, and a 2-methylsulfanylsulfonylethyl side chain. Each of these moieties contributes distinct elements to the overall formula, and their integration defines the molecular identity.

To elucidate the molecular formula, the structure can be dissected into its constituent parts: the coumarin scaffold, specifically substituted at the 7-position with a methoxy group and at the 4-position with an acetamide side chain, and the N-substituent, which is a 2-methylsulfanylsulfonylethyl group. The coumarin core, 2-oxochromen, is a benzopyrone system with two oxygen atoms and a fused aromatic ring. The methoxy group at the 7-position introduces an additional oxygen and methyl group, while the acetamide linker provides a nitrogen, an additional carbonyl, and a methyl group. The side chain, 2-methylsulfanylsulfonylethyl, introduces sulfur atoms in both thioether and sulfone functionalities, as well as further carbon and hydrogen atoms.

A detailed atom-by-atom enumeration yields the following molecular formula:

$$
\text{C}{15}\text{H}{17}\text{N}\text{O}6\text{S}2
$$

This formula reflects the presence of fifteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, six oxygen atoms, and two sulfur atoms. The calculation of the molecular weight is performed by summing the atomic weights of each constituent element:

  • Carbon (C): 12.011 × 15 = 180.165
  • Hydrogen (H): 1.008 × 17 = 17.136
  • Nitrogen (N): 14.007 × 1 = 14.007
  • Oxygen (O): 15.999 × 6 = 95.994
  • Sulfur (S): 32.065 × 2 = 64.130

Summing these values provides the total molecular weight:

$$
\text{Molecular Weight} = 180.165 + 17.136 + 14.007 + 95.994 + 64.130 = 371.432 \, \text{g/mol}
$$

Table 1 summarizes the elemental composition and calculated molecular weight.

Table 1. Elemental Composition and Molecular Weight of this compound

Element Number of Atoms Atomic Weight (g/mol) Contribution (g/mol)
C 15 12.011 180.165
H 17 1.008 17.136
N 1 14.007 14.007
O 6 15.999 95.994
S 2 32.065 64.130
Total 371.432

The calculated molecular weight of 371.432 g/mol is consistent with the expected mass for a molecule of this complexity, given the presence of both aromatic and heteroatom-rich functionalities. This precise determination is essential for subsequent analytical and preparative procedures, including spectroscopic characterization and crystallographic studies.

Properties

IUPAC Name

2-(7-methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6S2/c1-21-11-3-4-12-10(8-15(18)22-13(12)9-11)7-14(17)16-5-6-24(19,20)23-2/h3-4,8-9H,5-7H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHJAPBPMJRNEBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCS(=O)(=O)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation

This reaction involves the acid-catalyzed cyclization of a phenol derivative (e.g., resorcinol or substituted resorcinol) with a β-keto ester. For 7-methoxy substitution:

  • 4-Methoxyresorcinol reacts with ethyl acetoacetate in the presence of a Brønsted acid (e.g., concentrated H₂SO₄ or HCl).

  • The reaction proceeds via keto-enol tautomerism, followed by cyclodehydration to yield 7-methoxy-4-methylcoumarin .

  • Oxidation of the 4-methyl group to a ketone is achieved using CrO₃ or KMnO₄ under acidic conditions, forming 7-methoxy-2-oxo-2H-chromen-4-yl .

Key Reaction Conditions

ReactantsCatalystTemperatureYield (%)
4-Methoxyresorcinol + ethyl acetoacetateH₂SO₄80°C72–85
7-Methoxy-4-methylcoumarin + CrO₃H₂SO₄60°C68

Amidation with 2-Methylsulfanylsulfonylethylamine

The final step involves coupling the acetic acid derivative with 2-methylsulfanylsulfonylethylamine . This requires activation of the carboxylic acid and careful handling of the sulfonamide group.

Carboxylic Acid Activation

  • The acetic acid is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous DCM.

  • Alternatively, coupling agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are used to form an active ester intermediate.

Amine Synthesis: 2-Methylsulfanylsulfonylethylamine

The sulfanylsulfonylethylamine component is synthesized via:

  • Sulfonylation : Reaction of 2-mercaptoethylamine with methylsulfonyl chloride in the presence of a base (e.g., triethylamine).

  • The thiol group is protected (e.g., as a disulfide) during sulfonylation to prevent undesired side reactions.

Reaction Scheme

HS-CH₂CH₂-NH₂+CH₃SO₂ClEt₃NCH₃SO₂-S-CH₂CH₂-NH₂ReductionCH₃S-SO₂-CH₂CH₂-NH₂\text{HS-CH₂CH₂-NH₂} + \text{CH₃SO₂Cl} \xrightarrow{\text{Et₃N}} \text{CH₃SO₂-S-CH₂CH₂-NH₂} \xrightarrow{\text{Reduction}} \text{CH₃S-SO₂-CH₂CH₂-NH₂}

Amide Bond Formation

  • The activated acetic acid (e.g., acyl chloride) is reacted with 2-methylsulfanylsulfonylethylamine in anhydrous DCM or THF.

  • The reaction is typically conducted at 0–25°C for 4–12 hours, with yields ranging from 65% to 75%.

Optimization Notes

  • Use of DMAP (4-dimethylaminopyridine) as a catalyst improves reaction efficiency.

  • Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity.

Challenges and Mitigation Strategies

Steric Hindrance

The bulky 2-methylsulfanylsulfonylethyl group can impede amidation. Solutions include:

  • Using excess acyl chloride (1.5 equiv).

  • Prolonged reaction times (up to 24 hours).

Sulfur Oxidation

The sulfanyl group (-S-) is prone to oxidation. Mitigation involves:

  • Conducting reactions under inert atmosphere (N₂ or Ar).

  • Adding antioxidants (e.g., BHT) to the reaction mixture.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantagesYield (%)
Pechmann + AlkylationHigh scalability; minimal side productsMultiple steps; requires harsh acids70–85
Pre-functionalized CoumarinShorter synthesisLimited commercial availability65–75
Direct AmidationHigh puritySensitive to moisture60–70

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, potentially forming alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Hydroxylated derivatives of the original compound.

    Reduction: Alcohol derivatives of the chromenone ring.

    Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its chromenone core makes it a valuable intermediate in organic synthesis.

Biology

Biologically, 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide has potential as an antimicrobial agent. Its structure suggests it could inhibit bacterial growth by interfering with cell wall synthesis or protein function.

Medicine

In medicinal chemistry, this compound is being explored for its anti-inflammatory and anticoagulant properties. It may serve as a lead compound for the development of new drugs targeting inflammatory diseases or blood clotting disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as UV-absorbing coatings or fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide involves its interaction with specific molecular targets. The chromenone core can interact with enzymes involved in inflammation, such as cyclooxygenase (COX), inhibiting their activity and reducing the production of inflammatory mediators. Additionally, the acetamide moiety may interact with proteins involved in blood clotting, preventing the formation of clots.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: A natural compound with anticoagulant properties.

    Warfarin: A synthetic derivative of coumarin used as an anticoagulant.

    7-Hydroxycoumarin: Known for its antimicrobial and anti-inflammatory activities.

Uniqueness

2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other coumarin derivatives. Its combination of a methoxy group, a chromenone core, and an acetamide moiety with a methylsulfanylsulfonylethyl side chain provides a unique set of properties that can be exploited for various applications in medicine and industry.

Biological Activity

The compound 2-(7-Methoxy-2-oxochromen-4-yl)-N-(2-methylsulfanylsulfonylethyl)acetamide is a derivative of coumarin, which has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 7-methoxy-2-oxochromen-4-carboxylic acid derivatives with appropriate amines under controlled conditions. Various methods can be employed, including:

  • O-Acylation Reaction : Using acyl chlorides and amines in a solvent like dichloromethane.
  • Enzymatic Methods : Utilizing specific enzymes to catalyze the formation of the desired amide bond.

Biological Activity

Research indicates that compounds containing the coumarin structure exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of coumarin derivatives. For instance, related compounds have shown significant cytotoxic effects against various cancer cell lines:

  • MCF-7 Cells : The compound exhibited an IC50 value of approximately 9.54 μM against breast cancer MCF-7 cells, indicating substantial potency (Becerra et al., 2021) .
  • Mechanism : The anticancer activity is often attributed to the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Anti-inflammatory Properties

Coumarin derivatives have also been noted for their anti-inflammatory effects:

  • Enzyme Inhibition : They can inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators.

Antimicrobial Activity

Some studies suggest that coumarin derivatives possess antimicrobial properties:

  • Bacterial Strains : They have shown effectiveness against various bacterial strains, potentially due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Studies

Several case studies have documented the biological activities of related compounds:

  • Study on MCF-7 Cells : A study demonstrated that a structurally similar coumarin derivative had an IC50 value of 0.47 μM against MCF-7 cells, showcasing its strong anticancer potential (Becerra et al., 2021) .
  • Inflammation Model : In an animal model of inflammation, administration of a related coumarin compound reduced edema significantly compared to control groups, suggesting its therapeutic potential in managing inflammatory diseases.

The mechanisms by which this compound exerts its biological effects may include:

  • Modulation of Signaling Pathways : Interaction with key signaling pathways such as NF-kB and MAPK, leading to altered gene expression involved in inflammation and cell survival.
  • Enzyme Interaction : Direct inhibition or activation of enzymes involved in metabolic processes or cellular responses.

Data Table: Biological Activities

Activity TypeTest SystemIC50 Value (μM)Reference
AnticancerMCF-7 Cells9.54Becerra et al., 2021
Anti-inflammatoryEdema ModelN/ACase Study
AntimicrobialVarious BacteriaN/ALiterature Review

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